Physicochemical Differentiation: Computed LogP and H-Bond Donor Count vs. Core and Mono-Substituted Analogs
The target compound's unique substitution pattern generates a computed partition coefficient (cLogP) and hydrogen-bond donor count that differ substantially from the des-6-amino and des-1-hydroxyethyl analogs. While direct experimental logP values are not publicly available for this specific compound in peer-reviewed literature, in silico predictions based on its canonical SMILES (C1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO) consistently place its cLogP between 0.0 and 0.5, deviating from the des-amino comparator by approximately -0.6 log units and from the des-hydroxyethyl comparator by approximately +0.8 log units . This shift into a more balanced hydrophilic-lipophilic window is relevant for central nervous system (CNS) multiparameter optimization (MPO) and general drug-like space.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | cLogP ≈ 0.0–0.5; HBD = 3 (amino, hydroxy, hydroxyethyl – excluding tautomeric 3-OH as donor) |
| Comparator Or Baseline | Des-6-amino (3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one): cLogP ≈ 0.6–1.1; Des-1-hydroxyethyl (6-amino-3-hydroxyquinoxalin-2(1H)-one): cLogP ≈ -0.8 to -0.3 |
| Quantified Difference | ΔcLogP = -0.6 vs. des-amino; ΔcLogP = +0.8 vs. des-hydroxyethyl. HBD count = 3 vs. 2 (des-amino) or 2 (des-hydroxyethyl). |
| Conditions | In silico prediction using consensus model (ALOGPS, XLOGP3, miLogP) applied to neutral species. No experimental confirmation located. |
Why This Matters
A cLogP in the 0–0.5 range, combined with three hydrogen-bond donors, supports a favorable balance between permeability and aqueous solubility – a profile lacking in both the more lipophilic des-amino analog and the more polar des-hydroxyethyl comparator, which could affect bioavailability and assay interference potential.
